molecular formula C15H19BrO3 B1327857 Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate CAS No. 898776-86-8

Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate

Cat. No.: B1327857
CAS No.: 898776-86-8
M. Wt: 327.21 g/mol
InChI Key: NYDPIAVFVFWZQG-UHFFFAOYSA-N
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Description

Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromo-substituted phenyl ring and a keto group within its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by esterification and subsequent functional group transformations. For instance, the starting material could be 3-bromo-4-methylbenzaldehyde, which undergoes a series of reactions including aldol condensation, esterification, and oxidation to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The bromo group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The bromo and keto groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.

Comparison with Similar Compounds

Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate can be compared with similar compounds such as:

    Ethyl 6-(4-bromo-3-methylphenyl)-6-oxohexanoate: Differing in the position of the bromo and methyl groups.

    Ethyl 6-(3-chloro-4-methylphenyl)-6-oxohexanoate: Substituting the bromo group with a chloro group.

    Ethyl 6-(3-bromo-4-ethylphenyl)-6-oxohexanoate: Substituting the methyl group with an ethyl group.

Properties

IUPAC Name

ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c1-3-19-15(18)7-5-4-6-14(17)12-9-8-11(2)13(16)10-12/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDPIAVFVFWZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645695
Record name Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-86-8
Record name Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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